molecular formula C14H12BrNOS B14906142 (4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone

(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone

Cat. No.: B14906142
M. Wt: 322.22 g/mol
InChI Key: NMWAAIHQFUYLTD-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is a complex organic compound that features a bromophenyl group and a dihydrothieno[3,2-c]pyridine moiety

Properties

Molecular Formula

C14H12BrNOS

Molecular Weight

322.22 g/mol

IUPAC Name

(4-bromophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

InChI

InChI=1S/C14H12BrNOS/c15-12-3-1-10(2-4-12)14(17)16-7-5-13-11(9-16)6-8-18-13/h1-4,6,8H,5,7,9H2

InChI Key

NMWAAIHQFUYLTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is unique due to the presence of both a bromophenyl group and a dihydrothieno[3,2-c]pyridine moiety. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

The compound (4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone (CAS Number: 932153-26-9) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₂BrNOS
  • Molecular Weight : 322.22 g/mol
  • Structure : The compound features a thienopyridine core substituted with a bromophenyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing thienopyridine structures exhibit a range of biological activities, including:

  • Anticancer : Some derivatives have shown potential as anticancer agents by targeting specific pathways involved in tumor growth.
  • Antimicrobial : Thienopyridine derivatives have demonstrated antimicrobial properties against various pathogens.
  • CNS Activity : Certain compounds in this class have been investigated for their effects on the central nervous system (CNS), potentially acting as anxiolytics or antidepressants.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes, such as cholinesterases or cyclooxygenases.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Anticancer Activity

A study evaluated the anticancer effects of various thienopyridine derivatives on different cancer cell lines. The results indicated that some compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC₅₀ values ranging from 10 to 30 µM. The presence of the bromophenyl group was suggested to enhance the lipophilicity and receptor binding affinity of these derivatives .

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of thienopyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited notable inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 15 to 50 µg/mL .

CNS Effects

Research into the CNS effects of thienopyridine derivatives revealed their potential as anxiolytic agents. In animal models, these compounds demonstrated reduced anxiety-like behavior in elevated plus-maze tests, indicating possible serotonergic and dopaminergic modulation .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC₅₀/MIC ValuesReference
AnticancerMCF-7 Cells10 - 30 µM
AntimicrobialVarious Bacteria15 - 50 µg/mL
CNS ActivityAnxiety ModelsNot quantified

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